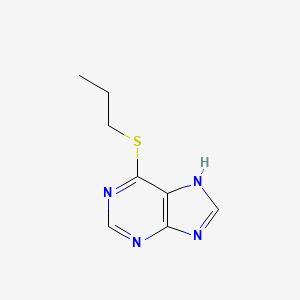

6-(Propylthio)purine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-propylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h4-5H,2-3H2,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLUVMLJJNTHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212047 | |

| Record name | Purine, 6-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6288-93-3 | |

| Record name | 6-(Propylthio)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6288-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Propylthio)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006288933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Propylthio)purine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(PROPYLTHIO)PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYX84RD9BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical and in Vitro Investigation of Biological Activities

Antitumor and Antiproliferative Activities of 6-(Propylthio)purine and its Analogues

The antitumor and antiproliferative properties of this compound and its analogues have been evaluated across a variety of cancer cell lines. These studies aim to identify lead compounds with potent and selective activity against different cancer types.

Efficacy Evaluation in Diverse Cancer Cell Line Panels

The cytotoxic and antiproliferative effects of this compound and its derivatives have been investigated in a range of human cancer cell lines, revealing a broad spectrum of activity.

A series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives were synthesized and evaluated for their antiproliferative activities against four human cancer cell lines: A549 (lung carcinoma), MGC803 (gastric cancer), PC-3 (prostate cancer), and TE-1 (esophageal cancer). nih.gov One particular compound, which features a terminal piperazine (B1678402) with a carboxamide moiety at position 8 and a phenyl group at position 9 of the purine (B94841) core, demonstrated the most potent antiproliferative activity. nih.gov This compound exhibited an IC50 value of 2.80 μM against the A549 cell line. nih.gov Further studies with this compound on A549 cells showed it could inhibit colony formation and migration in a concentration-dependent manner, and induce apoptosis, possibly through the intrinsic pathway. nih.gov

Another study also reported on the synthesis of 6-chloro-2-propylthio-8,9-dihydro-7H-purine derivatives and their evaluation against A549, MGC-803, PC-3, and TE-1 cell lines. mdpi.com Two compounds from this series showed notable activity against A549 cells, with IC50 values of 2.80 and 6.42 μM. mdpi.com One of these compounds also displayed an IC50 value of 5.02 μM against PC-3 cells. mdpi.com

Table 1: Antiproliferative Activity of this compound Analogues in Lung and Other Cancer Cell Lines

| Compound Analogue | Cell Line | IC50 (μM) |

|---|---|---|

| 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivative | A549 | 2.80 |

| 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivative | A549 | 6.42 |

| 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivative | PC-3 | 5.02 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The antitumor activity of oxazolo[4,3-f]purine derivatives, which can be synthesized from purine precursors, has been investigated against human cervical cancer (HeLa) and colon cancer (HCT116) cell lines. acs.org In this study, compounds with a propylthio substituent at the 6-position of the purine ring showed poor anticancer activities on both HeLa and HCT116 cell lines. acs.org In contrast, another study investigating the cytotoxicity of 6-thioguanine (B1684491) on HeLa cells found a dose-dependent effect, with an IC50 value of 28.79 μM. thepharmajournal.com

The efficacy of purine derivatives has also been explored in colon cancer cell lines. In the aforementioned study on oxazolo[4,3-f]purine derivatives, the compound with a propylthio group at the 6-position demonstrated poor activity against HCT116 cells. acs.org However, a separate study on new 6,9-disubstituted purine analogues found that many of the synthesized compounds had promising cytotoxic activities against HCT116, as well as Huh7 (liver) and MCF7 (breast) cancer cell lines, with IC50 values in the range of 0.05–21.8 μM. researchgate.net Another study on 6-mercaptopurine (B1684380) showed that colon cancer cells, including HCT-116, were more sensitive to this purine analog compared to breast, pancreatic, liver, and uterine cancer cells. mdpi.com

A series of new purine-based compounds were synthesized and evaluated for their ability to reduce the in vitro viability of triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-436. researchgate.net Seven of these new analogues significantly reduced cell viability with IC50 values of ≤50 μM. researchgate.net Specifically, the synthesis of 6-(propylthio)-7H-purine was part of this study. researchgate.net Other research on 6,9-disubstituted purine analogues also showed promising cytotoxic activities against the MCF7 breast cancer cell line. researchgate.net

While specific studies focusing solely on this compound in glioblastoma cell lines are limited, broader research into purine analogues has shown their potential in this area. jpionline.org For instance, purine derivatives have been investigated for their antiproliferative activities against U87 glioblastoma multiforme cells. mdpi.com The development of purine-based agents for glioblastoma is an active area of research, with a focus on targeting the de-novo purine synthesis pathway to overcome resistance to standard therapies. amegroups.org

Leukemia and Other Hematological Cancer Cell Lines (e.g., K562, HL-60)

Derivatives of this compound have demonstrated activity against leukemia cell lines. For instance, certain 2,6,9-trisubstituted purine derivatives, which include the this compound scaffold, have shown cytotoxic effects on K562 (chronic myeloid leukemia) and HL-60 (acute promyelocytic leukemia) cell lines. mdpi.comimtm.cz One study reported that specific trisubstituted purine derivatives exhibited IC50 values ranging from 0.77 to 8.89 µM against a panel of cancer cells including K562 and HL-60. mdpi.com Another study highlighted that the HL-60 cell line was particularly sensitive to a series of 2,6,9-trisubstituted purine compounds. imtm.cz In this study, one of the most potent compounds, 7h, which contains a modified purine core, showed an IC50 value of 1.3 µM against HL-60 cells and was found to induce apoptosis and cause cell cycle arrest in these cells. jpionline.org

The cytotoxic activity of these purine derivatives is often compared to established chemotherapy drugs like cisplatin. For example, compound 7h demonstrated greater potency and selectivity in K562 and MCF-7 cells when compared to cisplatin. imtm.cz

Here is a summary of the cytotoxic activity of a representative 2,6,9-trisubstituted purine derivative (compound 7h) against various cancer cell lines:

| Cell Line | Cancer Type | IC50 (µM) of Compound 7h |

| HL-60 | Acute Promyelocytic Leukemia | 1.3 jpionline.org |

| K562 | Chronic Myeloid Leukemia | 0.4 - 1.5 imtm.cz |

| MCF-7 | Breast Adenocarcinoma | 0.4 - 1.5 imtm.cz |

Modulation of Key Cellular Processes in Cancer Models

Derivatives of this compound have been shown to inhibit the ability of cancer cells to form colonies, a key characteristic of tumorigenicity. For example, a study on 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives found that a lead compound could inhibit the colony formation of A549 lung cancer cells in a concentration-dependent manner. nih.govcolab.ws Another purine derivative, compound 4s, also demonstrated a reduction in colony formation in cancer cells. mdpi.com

The migration of cancer cells is a critical step in metastasis. Research has indicated that this compound derivatives can attenuate this process. A study on 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives showed that the most potent compound could inhibit the migration of A549 lung cancer cells in a concentration-dependent manner. nih.gov

A significant mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Several studies have confirmed this activity. For instance, a potent 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivative was found to induce apoptosis in A549 cells, possibly through the intrinsic pathway. nih.gov Another study on 2,6,9-trisubstituted purine derivatives demonstrated that a lead compound induced apoptosis in HL-60 cells. imtm.czjpionline.org The induction of apoptosis is a common mechanism of action for many purine analogues, which can interfere with essential cellular processes and lead to cell death. nih.govnih.gov

In addition to inducing apoptosis, this compound derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. Research has shown that a 2,6,9-trisubstituted purine derivative caused cell cycle arrest at the S-phase in HL-60 cells. imtm.cz Another purine-type compound was found to induce G2/M cell cycle arrest in H1975 lung cancer cells. acs.org Cell cycle arrest is a crucial mechanism for controlling the unchecked division of cancer cells. google.com

Assessment of Differential Selectivity Between Cancerous and Non-Cancerous Cells

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Studies on this compound derivatives have shown promising results in this area. For example, a 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivative exhibited good selectivity between A549 lung cancer cells and normal GES-1 cells, with IC50 values of 2.80 µM and 303.03 µM, respectively. nih.gov Similarly, a study on 2,6,9-trisubstituted purines found that some compounds had high selectivity indices against various cancer cell lines when compared to normal MRC-5 fibroblasts. imtm.cz For instance, compounds 7a, 7c, and 7h showed high potency against K562 and MCF-7 cells with selectivity indices ranging from 65 to 144. imtm.cz Another purine derivative, 4s, was also reported to be selectively cytotoxic to cancer cells. mdpi.com

This differential selectivity is a key indicator of a compound's potential as a therapeutic agent with a favorable safety profile.

Evaluation of Antiviral Potentials

The antiviral potential of purine analogs is a well-established area of research. While direct studies on this compound are not extensively detailed in available literature, research into structurally related compounds provides significant insights. A series of 6-substituted 9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphates (RPcMP) were assessed for their in vitro antiviral activity. nih.gov

Within this series, compounds with a sulfur-linked alkyl group at the 6-position demonstrated notable efficacy. The 6-methylthio derivative was found to be active against a range of viruses, including herpes simplex (types 1 and 2), cytomegalovirus, vaccinia virus, and several rhinovirus serotypes. nih.gov Further investigation into this chemical group showed that modifying the alkyl chain to an ethylthio group (6-ethylthio-RPcMP) or a benzylthio group (6-benzylthio-RPcMP) resulted in continued, albeit sometimes weaker, activity against herpesviruses and vaccinia virus, while maintaining significant antirhinovirus effects. nih.gov

These findings for closely related 6-alkylthio-purine derivatives suggest that the this compound structure represents a promising scaffold for the development of novel antiviral agents. The data indicates that the presence of a thioether linkage at the 6-position of the purine ring is a key feature for conferring antiviral properties. nih.govontosight.ai

Exploration of Immunomodulatory Effects

Purine analogs are known to be significant modulators of the immune system. ontosight.ai The parent compound of this compound is 6-mercaptopurine, a well-known immunosuppressive agent used in transplant medicine and autoimmune disease treatment. The mechanism of 6-mercaptopurine involves its conversion into metabolites that inhibit purine synthesis, which is essential for the proliferation of lymphocytes (both T-cells and B-cells). This action effectively suppresses the immune response.

As a direct derivative, this compound is a subject of research for similar immunomodulatory activities. ontosight.ai The immune system is a major target of purinergic signaling, where extracellular purines and their receptors regulate immune cell function. ontosight.ai T-lymphocytes, in particular, are key players in cell-mediated immunity, and their regulation is a primary target for immunomodulatory drugs. researchgate.netijpsonline.com Regulatory T-cells (Treg cells) are crucial for maintaining immune homeostasis and preventing excessive inflammatory responses. nih.gov The investigation into how purine derivatives like this compound might influence the function and differentiation of these and other immune cells is an active area of research. frontiersin.org

Antiplatelet Aggregation Activity Studies

The this compound scaffold and its related structures, particularly those involving a propylthio group on a purine or purine-like ring, have been a focal point in the development of potent antiplatelet agents. google.com Platelet aggregation is a critical event in thrombosis, and its inhibition is a key therapeutic strategy for preventing cardiovascular events like myocardial infarction and stroke. google.com

Numerous studies have synthesized and evaluated derivatives containing a propylthio group for their ability to prevent platelet aggregation. nih.govacs.org A prominent example is the drug Ticagrelor, a cyclopentyl-triazolopyrimidine that features a propylthio group in its core structure. farmaciajournal.comwikipedia.org This class of compounds demonstrates the therapeutic success of targeting platelet receptors with molecules containing this chemical feature.

The primary mechanism by which many propylthio-containing purine analogs inhibit platelet aggregation is through the antagonism of the P2Y12 receptor. farmaciajournal.comresearchgate.net This receptor is located on the platelet surface and is activated by adenosine (B11128) diphosphate (B83284) (ADP), a key mediator that triggers and amplifies platelet activation and aggregation. nih.gov

In vitro studies using human platelets have been instrumental in quantifying the inhibitory effects of these compounds. The activity is often measured by challenging platelet-rich plasma with ADP and measuring the extent of aggregation, with results typically reported as an IC50 value (the concentration of the compound required to inhibit the aggregation response by 50%). google.comnih.gov

One study investigated a derivative, propionic acid 2-(6-amino-2-(propylthio)-purin-9-yl)-ethyl ester (BF0801), and found it potently inhibited ADP-induced platelet aggregation. researchgate.net The research identified a dual mechanism of action involving both antagonism of the P2Y12 receptor and inhibition of phosphodiesterase (PDE). researchgate.net

Another comprehensive study synthesized two series of novel 8-azapurine (B62227) derivatives using 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) as a key starting material. nih.gov These compounds were evaluated for their ability to inhibit human platelet aggregation induced by ADP in vitro, with Ticagrelor used as a reference. The results showed that several of the synthesized compounds had potent antiplatelet activity, with some exhibiting IC50 values in the sub-micromolar range, comparable to Ticagrelor. nih.gov

Table 1: Inhibitory Activity of Propylthio-Purine Derivatives on ADP-Induced Platelet Aggregation

This table summarizes the in vitro inhibitory concentration (IC50) of various compounds containing a propylthio-purine or related scaffold against platelet aggregation induced by Adenosine Diphosphate (ADP).

| Compound ID | Compound Class | IC50 (µM) | Source |

| BF0801 | This compound Derivative | 63.3 | researchgate.net |

| Io | 8-Azapurine Derivative | 0.82 | nih.gov |

| IIf | 8-Azapurine Derivative | 0.45 | nih.gov |

| IIe | 8-Azapurine Derivative | 0.58 | nih.gov |

| IIg | 8-Azapurine Derivative | 0.67 | nih.gov |

| IIr | 8-Azapurine Derivative | 0.66 | nih.gov |

| Ticagrelor | Cyclopentyl-triazolopyrimidine | 0.74 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Molecular and Cellular Mechanisms of Action

Interactions with the Purinergic Signaling System

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides like adenosine (B11128) and ATP. wikipedia.org This system plays a crucial role in a wide array of physiological processes. researchgate.net 6-(Propylthio)purine and its derivatives can interact with the receptors and enzymes involved in this system, leading to various cellular responses. ontosight.ai

Agonist and Antagonist Activities towards Adenosine Receptors (P1 Subtypes: A1, A2A, A2B, A3)

Adenosine receptors, also known as P1 receptors, are a class of G protein-coupled receptors that are activated by adenosine. researchgate.net There are four subtypes: A1, A2A, A2B, and A3. researchgate.net These receptors are involved in regulating many aspects of cellular metabolism. d-nb.info

The activity of purine derivatives at these receptors can be complex, with subtle chemical modifications potentially shifting a compound from being an antagonist to an agonist. acs.org For instance, research on related purine derivatives has shown that substitutions at different positions on the purine ring can confer selectivity for specific adenosine receptor subtypes. d-nb.info While specific data on the agonist or antagonist activity of this compound at each of the four adenosine receptor subtypes is not extensively detailed in the provided results, the general principle is that such purine analogs can modulate the activity of these receptors. ontosight.ai The interaction of these compounds with adenosine receptors can have implications for conditions where these receptors play a key role, such as inflammatory diseases. openaccessjournals.com

Ligand Activities towards P2 Receptors

P2 receptors are another class of purinergic receptors that are activated by nucleotides such as ATP and ADP. researchgate.net They are subdivided into two families: P2X ligand-gated ion channels and P2Y G-protein coupled receptors. patsnap.com These receptors are widely distributed and are involved in various physiological processes. patsnap.com

Purine analogs, including those with modifications like a propylthio group, have the potential to act as ligands for P2 receptors. ontosight.ai Depending on the specific subtype and the nature of the ligand, this interaction can either activate (agonist) or block (antagonist) the receptor. patsnap.com For example, P2Y12 receptor antagonists are used as antiplatelet agents. The development of selective agonists and antagonists for various P2Y receptor subtypes is an active area of research. nih.gov The interaction of this compound with these receptors could potentially modulate cellular signaling pathways controlled by extracellular nucleotides. ontosight.ai

Modulation of G Protein-Coupled Receptors

Both P1 (adenosine) and P2Y receptors are types of G protein-coupled receptors (GPCRs). researchgate.netnih.gov When a ligand binds to a GPCR, it triggers a conformational change in the receptor, which in turn activates intracellular G proteins. d-nb.info This initiates a cascade of downstream signaling events that can alter cell function. d-nb.info

The modulation of GPCRs by compounds like this compound and its derivatives is a key aspect of their mechanism of action. researchgate.net The A1 and A3 adenosine receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase. openaccessjournals.comnih.gov Similarly, P2Y receptors couple to different G proteins; for instance, the P2Y1-like family often couples to Gq to activate the phospholipase C pathway, while the P2Y12-like family couples to Gi to inhibit adenylyl cyclase. nih.govtocris.com The specific G protein activated depends on the receptor subtype and can lead to a variety of cellular responses, including changes in intracellular calcium levels and activation of protein kinases. openaccessjournals.comfrontiersin.org

Intervention with Purine Metabolic Pathways

Purine metabolism involves two main pathways: the de novo synthesis pathway, which builds purines from simple precursors, and the salvage pathway, which recycles purine bases from the degradation of nucleic acids. dypds.comslideshare.net Disruptions in these pathways can have significant cellular consequences. researchgate.netnih.gov

Disruption of the De Novo Purine Biosynthesis Pathway

The de novo purine biosynthesis pathway is a fundamental process for producing the building blocks of DNA and RNA. nih.gov Several purine analogs are known to interfere with this pathway, which is a mechanism often exploited in the development of therapeutic agents. drugbank.comdrugbank.com The disruption of this pathway can inhibit cell proliferation, making it a target for anticancer and immunomodulatory drugs. ontosight.ai

Amidophosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), is a key enzyme that catalyzes the first committed step in the de novo purine synthesis pathway. wikipedia.org It converts 5-phosphoribosyl-1-pyrophosphate (PRPP) into 5-phosphoribosylamine. wikipedia.org The activity of this enzyme is subject to feedback inhibition by the end-products of the pathway, such as AMP and GMP. acs.orgtokushima-u.ac.jp

Certain purine analogs and their metabolites can inhibit amidophosphoribosyltransferase. For example, the active metabolites of the drug allopurinol (B61711) may inhibit this enzyme. drugbank.com Similarly, 6-mercaptopurine (B1684380), after being converted to its metabolite, can inhibit this enzyme. drugbank.com This inhibition disrupts the entire de novo purine synthesis pathway, leading to a reduction in the production of purine nucleotides. ontosight.ai

The inhibition of amidophosphoribosyltransferase can occur through various mechanisms, including allosteric inhibition, where the inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces its activity. acs.orgmedchemexpress.com For example, studies on mouse leukemia cells showed that the antifolate piritrexim (B1678454) acts as a noncompetitive inhibitor of amido PRTase. acs.org

Table of Research Findings on Amidophosphoribosyltransferase Inhibition

| Inhibitor/Compound | Organism/Cell Line | Mechanism of Inhibition | Key Findings |

| AMP | Mouse L1210 Leukemia Cells | Competitive with respect to P-Rib-PP, noncompetitive with respect to L-glutamine | Induces a transition from the active dimer to the inactive tetramer of the enzyme. acs.org |

| Piritrexim | Mouse L1210 Leukemia Cells | Noncompetitive | Binds with positive cooperativity to two allosteric sites of an inactive dimer. acs.org |

| Allopurinol metabolites | Humans | Feedback inhibition | May act to inhibit de novo purine biosynthesis. drugbank.com |

| 6-mercaptopurine (as MTIMP) | Humans | Feedback inhibition | Inhibits the first enzyme unique to the de novo pathway. drugbank.com |

| Azathioprine metabolites | Humans | Inhibition of purine synthesis | Mechanism not fully understood but may involve inhibition of this pathway. drugbank.com |

Interference with the Purine Salvage Pathway

The purine salvage pathway recycles purine bases from the degradation of nucleic acids, providing an energy-efficient alternative to de novo synthesis. This compound, as a purine analog, is a prime candidate for interaction with the key enzymes of this pathway.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a central enzyme in the purine salvage pathway, responsible for converting hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides, IMP and GMP, using PRPP as a co-substrate. nih.govwikipedia.org Thiopurines, such as 6-mercaptopurine and 6-thioguanine (B1684491), are known to be substrates for HGPRT, which converts them into their therapeutically active thiopurine nucleotide analogs. nih.gov

It is highly probable that this compound is also recognized as a substrate by HGPRT. The enzyme would catalyze the transfer of a phosphoribosyl group from PRPP to the purine ring of this compound, forming this compound ribonucleoside monophosphate. This metabolite can then inhibit other enzymes in the purine pathway, such as IMPDH, and potentially be incorporated into nucleic acids, leading to cytotoxicity.

Table 1: Key Enzymes in Purine Metabolism and Potential Interactions with this compound

| Enzyme | Pathway | Function | Likely Interaction with this compound |

| Inosine Monophosphate Dehydrogenase (IMPDH) | De novo Synthesis | Catalyzes the conversion of IMP to XMP. | Inhibition by its ribonucleotide metabolite. |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Salvage Pathway | Converts hypoxanthine and guanine to IMP and GMP. | Serves as a substrate for conversion to its active nucleotide form. |

| Adenine (B156593) Phosphoribosyltransferase (APRT) | Salvage Pathway | Converts adenine to AMP. | Potential for weak interaction or inhibition. |

This table is based on the known mechanisms of similar purine analogs.

Potential Impact on Purine Degradation Pathways

The degradation of purines culminates in the production of uric acid, a process catalyzed by enzymes like purine nucleoside phosphorylase (PNP) and xanthine (B1682287) oxidase. droracle.ainih.gov By being a substrate for salvage pathway enzymes, this compound diverts purine metabolism away from degradation. The conversion of this compound to its ribonucleotide reduces the pool of the free base available for catabolism.

Identification and Characterization of Specific Enzyme and Protein Targets

The primary enzyme targets of this compound are likely to be the key regulatory enzymes of the de novo and salvage pathways of purine metabolism.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This is a probable primary target, as it would be responsible for the metabolic activation of this compound to its active nucleotide form. ontosight.aimedchemexpress.com

Inosine Monophosphate Dehydrogenase (IMPDH): The ribonucleotide of this compound is a likely inhibitor of this enzyme, disrupting the synthesis of guanine nucleotides. nih.govnih.gov

While direct experimental evidence for other protein targets of this compound is scarce, research on related compounds provides clues. For example, a study on 6-(3'-chloropropylthio)purine highlighted its antileishmanial activity, suggesting that enzymes in the purine pathway of parasites could be specific targets. nih.gov The propylthio moiety at the 6-position appears to be a key feature for the biological activity of this class of purine analogs.

Modulation of αB-crystallin/VEGF Protein-Protein Interaction

Recent research has identified this compound as a compound involved in the modulation of the protein-protein interaction between αB-crystallin (CRYAB) and Vascular Endothelial Growth Factor (VEGF). cardiff.ac.ukresearchgate.net This interaction is a novel target, particularly in the context of triple-negative breast cancer (TNBC), where it is believed to drive angiogenesis. researchgate.net The binding of αB-crystallin to VEGF-A appears to protect the VEGF-A protein from degradation, leading to increased secretion of this potent angiogenic factor. nih.gov

A study focused on developing purine-based compounds to disrupt this interaction synthesized a series of analogues, including 6-(propylthio)-7H-purine. cardiff.ac.ukresearchgate.net While other analogues in the series demonstrated significant activity in reducing the viability of TNBC cell lines and disrupting the CRYAB/VEGF interaction, the specific efficacy of this compound itself in this direct interaction assay was part of a broader investigation. researchgate.net The underlying concept is that by interfering with the chaperone-like activity of αB-crystallin towards VEGF, the progression of angiogenesis can be inhibited. researchgate.netnih.gov

Inhibition of Hsp90 Chaperone Protein Function

Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell proliferation and survival. mdpi.com Inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the degradation of these client proteins. mdpi.comresearchgate.net Purine-based scaffolds are a known class of Hsp90 inhibitors. nih.gov

While direct studies on this compound's Hsp90 inhibitory activity are not detailed, the broader class of purine analogues has been extensively studied. nih.gov For instance, the Hsp90 inhibitor BIIB021, a purine-based compound, has shown efficacy in preclinical models of Hodgkin's lymphoma by inhibiting NF-κB activation, a pathway supported by Hsp90. researchgate.net The general mechanism for purine-based inhibitors involves binding to the ATP pocket in the N-terminal domain of Hsp90, thereby competitively inhibiting its essential ATPase activity. mdpi.comfrontiersin.org This leads to cell cycle arrest and apoptosis in cancer cells that are highly dependent on Hsp90 function. researchgate.net

Inhibition of Ribosomal Protein S6 (RPS6) and its Phosphorylation

Ribosomal protein S6 (RPS6) is a component of the 40S ribosomal subunit and its phosphorylation is a key event in the regulation of cell growth, proliferation, and protein synthesis. abclonal.commdpi.com The phosphorylation of RPS6 is stimulated by various growth factors and mitogens and is a downstream event of signaling pathways like the PI3K/AKT/mTORC1 pathway. mdpi.comresearchgate.net

Direct evidence linking this compound to the specific inhibition of RPS6 or its phosphorylation is not prominently available in the reviewed literature. However, the modulation of such fundamental cellular processes is a characteristic of many bioactive purine analogues. jpionline.org For example, inhibiting the phosphorylation of RPS6 has been shown to attenuate podocyte hypertrophy and focal segmental glomerulosclerosis in preclinical models, highlighting its therapeutic potential. nih.gov The phosphorylation of RPS6 occurs on several serine residues and is a convergence point for multiple signaling pathways that control protein synthesis. abclonal.comresearchgate.net

Broad-Spectrum Kinase Inhibition

Purine analogues are well-established as a "privileged scaffold" in medicinal chemistry, known for their ability to inhibit a wide range of protein kinases. researchgate.netimtm.cz This is due to the structural similarity of the purine core to adenosine triphosphate (ATP), the universal phosphate (B84403) donor for all kinases. imtm.cz

While a specific, comprehensive kinase inhibition profile for this compound is not detailed, related 2,6,9-trisubstituted purine derivatives have been shown to be potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Src, and VEGFR2. imtm.cz For instance, the active metabolite of fostamatinib, R406, inhibits a wide range of kinases at higher concentrations. drugbank.com This broad-spectrum activity is a common feature of purine-based compounds and contributes to their complex pharmacological profiles. jpionline.orgdrugbank.com

Interactions with Xanthine Oxidase (in the context of purine metabolism modulation)

Xanthine oxidase is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. mdpi.comnih.gov Inhibition of xanthine oxidase is a therapeutic strategy for conditions like gout, which are characterized by hyperuricemia. nih.govwikipedia.org

Purine analogues are a major class of xanthine oxidase inhibitors. wikipedia.org For example, allopurinol, a well-known xanthine oxidase inhibitor, is a purine analogue. mdpi.com The mechanism of these inhibitors often involves their binding to the molybdenum center of the enzyme, thereby blocking its catalytic activity. mdpi.com While the specific interaction of this compound with xanthine oxidase is not explicitly detailed, its structural similarity to endogenous purines suggests a potential role in modulating purine metabolism. mdpi.comontosight.ai

Effects on Nucleic Acid Biosynthesis (DNA and RNA)

Purine analogues, due to their structural resemblance to the natural purine bases adenine and guanine, can interfere with nucleic acid biosynthesis. jpionline.org These compounds can be incorporated into DNA and RNA, leading to chain termination or dysfunctional nucleic acids. They can also inhibit enzymes involved in the de novo and salvage pathways of purine nucleotide synthesis. news-medical.netmdpi.com

The incorporation of purine analogues can disrupt the normal processes of DNA replication and transcription, which is a key mechanism of their cytotoxic and antiviral effects. jpionline.orgnih.gov Rapidly proliferating cells, such as cancer cells, are particularly dependent on de novo purine synthesis to meet their high demand for nucleic acid precursors, making them more susceptible to the effects of these analogues. researchgate.net

Structure Activity Relationship Sar Studies

Influence of Substituent Position on the Purine (B94841) Ring System

The location of substituents on the purine's fused pyrimidine (B1678525) and imidazole (B134444) rings is a fundamental determinant of activity. mdpi.comnih.gov The unique chemical environment of each position—C2, C6, C8, and N9—means that introducing or altering a functional group at any of these sites can dramatically change the molecule's interaction with biological targets. google.comgoogle.comglenresearch.com

Effect of Modifications at the 6-Position

The 6-position of the purine ring is a key site for modification, and alterations here significantly impact biological activity. d-nb.infoscielo.org.mx Studies on 6-thio and 6-oxo purine analogs have demonstrated that these modifications can yield compounds with moderate to good antimycobacterial activity. nih.gov For instance, the conversion of 6-mercaptopurine (B1684380) to various S-substituted derivatives has been a common strategy. core.ac.uk

Research has shown that the nature of the substituent at the 6-position can differentiate activity. For example, in a series of purine derivatives tested for antiproliferative effects, compounds bearing halogen atoms (e.g., chlorine) at the 6-position generally exhibited better activity than those with an amino group. chim.it Similarly, the introduction of a 6-methoxy group, chosen for its electron-donating properties, has been explored in the development of antiviral and anticancer agents like Nelarabine. mdpi.com The size and polarity of the substituent are also critical; bulky groups at the 6-position can be detrimental to anticancer activity. chim.it In some kinase inhibitor studies, the presence of polar functional groups, such as oxo or hydroxy functions, in the C6-substituent was found to positively influence inhibitory activity. mdpi.com

Table 1: Effect of 6-Position Substituents on Biological Activity

| Base Purine Structure | Substituent at 6-Position | Observed Biological Effect | Reference(s) |

|---|---|---|---|

| Purine | -Thio / -Oxo | Moderate to good antimycobacterial activity. | nih.gov |

| 1,4-benzoxathiin-9H-purine | -Cl, -Br | Better antiproliferative activity than -NH2. | chim.it |

| Purine Nucleoside | -Methoxy | Potent inhibition of Varicella-Zoster virus. | mdpi.com |

| Adamantane-Substituted Purine | Polar (Oxo, Hydroxy) | Positive influence on CDK2/cyclin E inhibition. | mdpi.com |

| Purine Nucleoside | -Aryl / -Heterocycle | Cytostatic activities against various tumor cell lines. | d-nb.info |

Effect of Modifications at the 2-Position

Substitutions at the C2 position of the purine ring also play a significant role in modulating biological potency. nih.gov In many purine-based compound series, the introduction of groups at this position is well-tolerated and can enhance activity. nih.gov For example, the presence of an amino group at the C2 position, combined with a hydroxylamino group at C6, results in a potent mutagen. researchgate.net

In the context of anticancer agents, the synthesis of 2,6-disubstituted purines has been a fruitful area of research. mdpi.com A study on 6-substituted purines derived from 2-amino-6-chloropurine (B14584) led to the discovery of new compounds with promising antifungal activities. scielo.org.mx Furthermore, in a series of purine analogs designed as antimycobacterial agents, several 2-amino and 2-chloro purine derivatives showed moderate inhibitory activity against Mycobacterium tuberculosis. nih.gov The combination of substituents at both the 2- and 6-positions is a common strategy to optimize activity. For instance, analogs with a 2-propylthio group, such as in the parent compound of this article, have been synthesized and evaluated for various therapeutic purposes, including anti-lung cancer agents. jpionline.org

Effect of Modifications at the 8- and 9-Positions

The 8- and 9-positions on the purine's imidazole ring are also critical for defining a compound's biological profile. nih.govontosight.ai Introducing a substituent at the C8 position can allow the purine to maintain its base-pairing ability while modulating interactions with proteins. avcr.cz Research into 8-substituted purines has identified them as potential kinase inhibitors. researchgate.net

SAR studies on a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives revealed that variations at both the 8- and 9-positions were key to their antiproliferative activities. nih.govcolab.ws One of the most potent compounds from this series featured a carboxamide moiety with a terminal piperazine (B1678402) appendage at the 8-position and a phenyl group at the 9-position, showing significant activity against the A549 lung cancer cell line. jpionline.orgnih.gov Further studies showed that substituting the 9-position with a thiophene (B33073) group enhanced potency against PC3 prostate cancer cells. jpionline.org Similarly, SAR studies on cannabinoid receptor inverse agonists involved exploring more polar replacements for a phenyl group at the 9-position to improve physicochemical properties. nih.gov N9-substitution has also been noted to generally enhance the antimycobacterial activity in certain purine series. nih.gov

Role of Alkylthio and Alkylamino Moieties in Biological Potency

The nature of the linkage at the 6-position, particularly the comparison between an alkylthio (–S-alkyl) and an alkylamino (–NH-alkyl) group, is a significant factor in determining biological potency. The sulfur atom in 6-mercaptopurine and its thioether derivatives, like 6-(propylthio)purine, plays a crucial role in their function as antimetabolites and anticancer agents. core.ac.ukrsc.org

In the development of P2Y1 receptor antagonists, a 6-amino or small alkylamino group was found to be a critical requirement for activity, whereas a 6-(methoxyamino)purine analog was nearly inactive. nih.gov However, the introduction of a 2-(propylthio) group alongside a 6-aminopurine created the most potent mixed agonist/antagonist in that particular study. nih.gov This highlights that the interplay between substituents at different positions is key.

In other contexts, such as antimycobacterial agents, 6-thioalkyl purine analogs form an important library for generating SAR data. nih.gov The synthesis of novel 6-alkylamino-2-propylthio-8-azapurine nucleosides has also been undertaken to evaluate their antiplatelet aggregation activities. researchgate.net The choice between an alkylthio and an alkylamino group can thus steer the compound toward different therapeutic targets and potency levels.

Contribution of Heterocyclic Substituents to Activity Profiles

The incorporation of heterocyclic rings as substituents on the purine core is a widely used strategy to enhance biological activity and selectivity. jpionline.orgnih.gov Heterocyclic compounds are integral to drug design as they can significantly alter physicochemical properties and biological effects. nih.gov

In the development of cardiac sodium channel modifiers, heterocyclic substitution at the 6-position of the purine ring led to compounds with increased activity and potency. nih.gov Notably, five-membered heterocycles were found to be optimal in this regard. nih.gov Similarly, 6-heterocyclic substituted purine ribonucleosides have demonstrated strong antiviral and cytostatic activities against various tumor cell lines. d-nb.info The specific heterocycle attached influences the activity profile; for example, in a series of antiproliferative agents, the activity depended on the specific substituent on the purine ring, with halogenated purines showing better results than those with amino groups. chim.it The introduction of a 1,2,3-triazole ring as part of a spacer has also been shown to yield compounds with promising submicromolar antiproliferative activity. mdpi.com

Table 2: Influence of Heterocyclic Substituents on Purine Activity

| Purine Analog Class | Position of Heterocycle | Type of Heterocycle | Observed Biological Effect | Reference(s) |

|---|---|---|---|---|

| Purine-based analogs | 6-position | 5-membered heterocycles (e.g., formylpyrrole) | Increased potency as cardiac sodium channel modifiers. | nih.gov |

| Purine Ribonucleosides | 6-position | Various (Aryl, Heterocyclic) | Cytostatic activity against tumor cell lines; antiviral activity. | d-nb.info |

| 1,4-benzoxathiin-9H-purines | Linked at N9 | 1,4-benzoxathiin | Antiproliferative activity against breast cancer cells. | chim.it |

| Purine Bioisosteres | Linked via spacer | 1,2,3-triazole | Submicromolar antiproliferative activity. | mdpi.com |

Stereochemical Considerations and Activity of Enantiomers/Diastereomers

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that can profoundly influence the biological activity of purine derivatives. mdpi.comnih.gov The differential activity of enantiomers and diastereomers is a well-established principle in medicinal chemistry, as biological targets like enzymes and receptors are chiral themselves. researchgate.netoup.com

In the context of purine analogs, the stereochemistry of substituents can dictate efficacy. For instance, in a series of purine-based cardiac sodium channel modifiers, the biological activity was specific to the S enantiomers. nih.gov Similarly, the anti-inflammatory activity of certain amino alcohol derivatives was markedly influenced by the stereochemistry of the amino alcohol moiety, with the threo diastereomer being active while the erythro diastereomer was not. nih.gov

The synthesis of purine conjugates with amino acids has also highlighted the importance of stereochemistry. One study found that the coupling process for creating N-(purin-6-yl)dipeptides could be accompanied by racemization, leading to mixtures of diastereomers with potentially different activities. nih.gov Achieving enantiomeric purity was crucial for accurately assessing biological function. nih.gov Even for acyclic nucleoside phosphonates, the (R) and (S) enantiomers can exhibit dramatically different antiviral and antiretroviral effects. nih.gov These findings underscore the necessity of considering and controlling stereochemistry in the design and synthesis of biologically active purine compounds.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. numberanalytics.com It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a protein target. numberanalytics.commdpi.com

Molecular docking studies have been employed to investigate the interaction of 6-(propylthio)purine and its derivatives with various protein targets. These studies aim to predict the binding poses and estimate the binding affinities, providing insights into the potential biological activity of these compounds. numberanalytics.commdpi.com

In a study exploring purine-based agents targeting triple-negative breast cancer, molecular docking was used to understand the interactions between synthesized purine (B94841) analogues, including 6-(propylthio)-7H-purine, and the αB-crystallin/VEGF protein-protein interface. researchgate.net The docking studies helped to elucidate structural features that could be responsible for the observed in vitro activities and to inform the design of more potent inhibitors. researchgate.net

Another research effort focused on the design of novel oxazolo[4,3-f]purine derivatives as antitumor agents. acs.org While the initial set of compounds with a propylthio substituent at the purine 6-position showed poor anticancer activity, further structural modifications led to potent compounds. Molecular docking was utilized to explore the binding mode of the most active compound with its target, Peptidyl-prolyl cis-trans isomerase A (PPIA), revealing key interactions such as hydrogen bonding and hydrophobic interactions. acs.org

The reliability of docking in predicting binding affinities is a subject of discussion. While it is a valuable tool for generating hypotheses about binding modes, it often fails to accurately predict experimental binding affinities (e.g., IC50 values). substack.com This is because binding affinity is dependent on the entire free energy landscape, which includes factors like protein dynamics and conformational entropy that are not fully accounted for in standard docking procedures. substack.com

Table 1: Examples of Molecular Docking Studies Involving this compound Derivatives

| Compound Class | Protein Target | Key Findings |

| Purine-based analogues | αB-crystallin/VEGF | Docking informed the structure-activity relationships for inhibiting the protein-protein interaction. researchgate.net |

| Oxazolo[4,3-f]purine derivatives | PPIA | Revealed hydrogen bonding and hydrophobic interactions with key residues in the active site. acs.org |

Quantum Chemical Calculations and Spectroscopic Analyses

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. nih.govnih.gov These calculations provide valuable insights into molecular geometry, reactivity, and spectroscopic properties. researchgate.netaimspress.com

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nih.govnih.govresearchgate.net It is employed to optimize molecular geometries, calculate vibrational frequencies, and determine various electronic properties. nih.govresearchgate.netrsc.org For purine derivatives, DFT calculations have been used to analyze their structural properties and predict their behavior. nih.gov The B3LYP functional is a popular choice for such calculations on organic molecules. researchgate.netrsc.orgmdpi.com

In studies of related purine compounds, DFT calculations at the B3LYP/6-31G** level have been used to analyze geometries and frequencies. nih.gov For more complex systems, such as those involving halogenated purines, a combination of DFT methods with polarized continuum models for solvent effects and relativistic corrections are necessary for accurate prediction of NMR chemical shifts. nih.govrsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical properties that describe the electron-donating and electron-accepting abilities of a molecule, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. aimspress.comirjweb.com A smaller gap generally implies higher reactivity. irjweb.com

For various organic molecules, HOMO-LUMO analysis has been performed using DFT calculations to understand charge transfer interactions within the molecule. researchgate.netirjweb.com The HOMO and LUMO energy levels and their gap can be correlated with the molecule's bioactivity. irjweb.com For instance, in a study of a synthesized imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com The visualization of HOMO and LUMO surfaces helps to understand the regions of electron density involved in these frontier molecular orbitals. aimspress.comrsc.org

Table 2: Conceptual Understanding of HOMO-LUMO Properties

| Property | Description | Implication |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. irjweb.com |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a molecule into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.dewisc.edu This method provides insights into intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation. uni-muenchen.deperiodicodimineralogia.it

NBO analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic importance through second-order perturbation theory. uni-muenchen.de These "delocalization" corrections to the idealized Lewis structure indicate the extent of electron density delocalization. uni-muenchen.dewisc.edu For example, NBO analysis can reveal charge transfer from a lone pair of one atom to an antibonding orbital of an adjacent bond. periodicodimineralogia.it This type of analysis has been applied to various molecules to understand their stability and reactivity. researchgate.netperiodicodimineralogia.itresearchgate.net

Topological analysis of electron density provides a detailed picture of chemical bonding and electronic structure. d-nb.info Methods like Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to characterize the nature of chemical bonds and non-bonding interactions. researchgate.netd-nb.inforesearchgate.net

Atoms in Molecules (AIM): This theory, developed by Bader, analyzes the topology of the electron density to partition a molecule into atomic basins and identify critical points that characterize chemical bonds. d-nb.info

Electron Localization Function (ELF): ELF is a function that helps to visualize regions of high electron localization, which are associated with covalent bonds, lone pairs, and atomic cores. d-nb.infoniscpr.res.in The analysis of ELF basins and their attractors can distinguish between different types of covalent interactions. niscpr.res.inniscpr.res.in

Localized Orbital Locator (LOL): Similar to ELF, LOL is based on the kinetic energy density of electrons and helps in identifying bonding and non-bonding interactions. niscpr.res.in Higher values of LOL indicate lower electron mobility. niscpr.res.in

These topological studies have been applied to various molecules to understand bonding nature, electron delocalization, and atomic shell structure. researchgate.netresearchgate.netniscpr.res.inniscpr.res.in For example, in a study of phytochemicals, ELF and LOL analyses were used to elucidate strong and weak covalent interactions, which are crucial for their antioxidant activity. niscpr.res.inniscpr.res.in

Generation and Interpretation of Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are powerful tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP is mapped onto a constant electron density surface, with different colors representing varying potential values.

Generation: MEP maps are generated through quantum chemical calculations, typically using Density Functional Theory (DFT). researchgate.netresearchgate.net The process involves first optimizing the molecule's geometry to find its most stable conformation. Following optimization, a single-point energy calculation is performed to determine the electronic wavefunction. This wavefunction is then used by visualization software, such as GaussView or VMD, to compute and render the MEP surface. researchgate.netnih.gov The color scale on the map typically ranges from red (most negative potential) to blue (most positive potential). nih.gov

Interpretation: For this compound, the MEP map reveals distinct regions of electrostatic potential that are characteristic of the purine scaffold and its substituent.

Negative Potential (Red/Yellow): The regions of highest electron density, and thus the most negative electrostatic potential, are concentrated around the nitrogen atoms of the purine ring. These sites are the most likely to be involved in electrophilic attacks or to act as hydrogen bond acceptors.

Positive Potential (Blue): The areas of lowest electron density, or positive potential, are typically located around the hydrogen atoms attached to the purine ring and the propyl group. These regions are susceptible to nucleophilic attack.

Neutral Potential (Green): The green areas represent regions of near-neutral electrostatic potential.

By analyzing these maps, researchers can predict how this compound might interact with biological targets like enzyme active sites. The electrostatic potential is a key factor in molecular recognition and binding affinity. nih.gov

Table 1: Interpretation of MEP Map Color Coding

| Color | Electrostatic Potential | Interpretation | Type of Interaction Favored |

|---|---|---|---|

| Red | Most Negative | Electron-rich region | Electrophilic Attack, Hydrogen Bonding (Acceptor) |

| Yellow/Orange | Slightly Negative | Slightly electron-rich | Electrophilic Attack |

| Green | Neutral | Van der Waals interactions | Non-polar interactions |

| Blue | Most Positive | Electron-deficient region | Nucleophilic Attack, Hydrogen Bonding (Donor) |

Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, such as that from lasers. wikipedia.org This property is crucial for applications in photonics, including optical communications, data storage, and frequency conversion. mdpi.comtcichemicals.com Organic molecules with extensive π-electron systems, donor-acceptor groups, and high polarizability are promising candidates for NLO materials. mdpi.com

Calculations: The NLO properties of a molecule are determined by its hyperpolarizability. The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response. researchgate.net Computational methods, particularly DFT using specific long-range corrected functionals like CAM-B3LYP, are employed to calculate the static first hyperpolarizability (β₀). researchgate.net These calculations provide a theoretical prediction of a molecule's potential for NLO applications before undertaking complex synthesis and experimental validation. researchgate.net Studies on similar molecules, such as 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine, have indicated that the presence of the propylthio group can contribute to excellent NLO properties. researchgate.net

Table 2: Key Parameters in NLO Property Calculations

| Parameter | Symbol | Description |

|---|---|---|

| First Hyperpolarizability | β | A third-rank tensor that describes the second-order molecular NLO response. |

| Mean Polarizability | ⟨α⟩ | Measures the average linear response of the molecule to an electric field. |

| Dipole Moment | μ | Indicates the separation of positive and negative charges in the molecule. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which relates to charge transfer potential. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. d-nb.infoimist.ma By establishing this correlation, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and reducing the time and cost of development. scielo.br QSAR studies have been successfully applied to various series of purine derivatives to elucidate the structural requirements for their biological effects, such as antiplatelet aggregation activity. researchgate.netjpionline.orgbuct.edu.cn

Application of 3D-QSAR Methodologies (e.g., Self-Organizing Molecular Field Analysis (SOMFA), Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed and intuitive understanding of structure-activity relationships by considering the 3D properties of molecules. conicet.gov.ar These methods require the alignment of a set of molecules according to a common template.

Comparative Molecular Field Analysis (CoMFA): CoMFA is a widely used 3D-QSAR technique that correlates the biological activity of compounds with their steric (shape) and electrostatic fields. conicet.gov.arnih.gov The molecule is placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point, generating the fields that are then used as descriptors in a partial least squares (PLS) regression analysis.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates similarity indices based on hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. imist.manih.gov This often provides a more comprehensive model of the intermolecular interactions governing biological activity.

Self-Organizing Molecular Field Analysis (SOMFA): SOMFA is another 3D-QSAR method that generates steric and electrostatic potential master grids to correlate molecular properties with biological activity. researchgate.net It is considered a simple and intuitive technique. buct.edu.cn A SOMFA study on a series of 6-alkylamino-2-propylthio-8-azapurine nucleosides was conducted to understand their antiplatelet aggregation activities, demonstrating the utility of this method for purine derivatives. researchgate.net

Table 3: Comparison of 3D-QSAR Methodologies

| Methodology | Molecular Fields/Descriptors Used | Key Advantage |

|---|---|---|

| CoMFA | Steric, Electrostatic | Pioneering 3D-QSAR method, widely validated. conicet.gov.arnih.gov |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor | Provides a more detailed analysis of intermolecular forces. imist.manih.gov |

| SOMFA | Shape (Steric), Electrostatic | Conceptually simple and produces intuitive visual maps to guide molecular design. researchgate.netbuct.edu.cn |

Correlation of Molecular Descriptors with Biological Activity

The foundation of any QSAR model is the correlation between molecular descriptors and the observed biological activity. uma.pt Molecular descriptors are numerical values that encode different types of chemical information about a molecule. nih.gov These can be broadly categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. uma.pt

In a 3D-QSAR study of 6-alkylamino-2-alkylthio adenosine (B11128) derivatives with antiplatelet aggregation activity, a SOMFA model was generated. buct.edu.cn This model showed a strong predictive capability, with a cross-validated correlation coefficient (r²cv) of 0.801. buct.edu.cn Analysis of the model's steric and electrostatic contour maps provided a theoretical guide for designing new inhibitors. buct.edu.cn For instance, the model might indicate that increasing steric bulk in a certain region of the molecule or enhancing negative electrostatic potential in another could lead to higher biological activity. The correlation of descriptors such as hydrophobic and polar properties on the van der Waals surface of molecules has also been shown to determine the activities of compounds in other QSAR studies. researchgate.net

Table 4: Classes of Molecular Descriptors Used in QSAR

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional | Based on the molecular formula, not geometry. uma.pt | Molecular Weight, Atom Count, Bond Count |

| Topological | Describe atomic connectivity in 2D. uma.pt | Connectivity Indices, Shape Indices |

| Geometrical | Describe the 3D size and shape of the molecule. uma.pt | Molecular Surface Area, Molecular Volume |

| Electrostatic | Describe charge distribution and potential. uma.pt | Partial Atomic Charges, Dipole Moment |

| Quantum-Chemical | Derived from quantum mechanical calculations. uma.pt | HOMO/LUMO energies, Hyperpolarizability (β) |

Preclinical Research Models and in Vitro Assay Methodologies

Cell-Based Assays for Cellular Proliferation, Viability, and Cytotoxicity

The initial screening of 6-(propylthio)purine analogues frequently employs cell-based assays to determine their impact on cancer cell lines. These assays measure the compound's ability to inhibit cell growth (antiproliferative effects), reduce cell viability, or induce direct cell death (cytotoxicity). Common methodologies include the MTT assay and the sulforhodamine B (SRB) assay, which quantify the number of viable cells after treatment.

Research has shown that purine (B94841) derivatives, including those with a propylthio substitution, exhibit significant cytotoxic activity against various human cancer cell lines. nih.govresearchgate.netnih.gov For instance, a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives were evaluated for their antiproliferative activities on four human cancer cell lines: A549 (lung), MGC803 (gastric), PC-3 (prostate), and TE-1 (esophageal). nih.gov One compound from this series demonstrated potent antiproliferative activity against the A549 lung cancer cell line with an IC₅₀ value of 2.80 μM, while showing significantly less effect on normal human gastric epithelial cells (GES-1), indicating a degree of selectivity for cancer cells. nih.gov

Further studies on 2,6,9-trisubstituted purine derivatives have also highlighted the importance of the substitution pattern for cytotoxic activity. nih.gov While an arylpiperazinyl system at the C-6 position was found to be beneficial, bulky groups at the C-2 position were not favorable for activity. nih.gov The antitumor screening of oxazolo[4,3-f]purine derivatives revealed that compounds with a propylthio substituent at the C-6 position of the purine ring showed poor anticancer activities on both HeLa (cervical cancer) and HCT116 (colon cancer) cell lines, suggesting that the nature of the entire molecular scaffold is critical. acs.org

Table 1: Cytotoxicity of Selected Propylthio-Purine Derivatives in Human Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC₅₀ (μM) | Assay Method |

|---|---|---|---|---|

| Compound 8 ¹ | A549 | Lung Cancer | 2.80 | MTT Assay |

| Compound 8 ¹ | GES-1 | Normal Gastric Epithelium | 303.03 | MTT Assay |

| 12d ² | HeLa | Cervical Cancer | >50 | CCK-8 Assay |

| 12d ² | HCT116 | Colon Cancer | >50 | CCK-8 Assay |

¹Data from a study on 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives. nih.gov ²Data from a study on oxazolo[4,3-f]purine derivatives with a 6-(propylthio) substituent. acs.org

Functional Assays for Specific Biological Activities

Beyond general cytotoxicity, functional assays are employed to investigate the specific molecular mechanisms through which this compound derivatives exert their effects.

A key mechanism of action for some purine-based anticancer agents is the disruption of protein-protein interactions (PPIs) that are critical for tumor progression. One such interaction is between αB-crystallin (CRYAB) and Vascular Endothelial Growth Factor (VEGF), which plays a role in angiogenesis, a hallmark of cancer. researchgate.net

To investigate this, a custom-designed, cell-based CRYAB/VEGF₁₆₅ interaction assay has been utilized. researchgate.net In this system, U2OS cells are engineered to express proteins that produce a detectable signal when CRYAB and VEGF₁₆₅ interact. The addition of an inhibitory compound, such as a purine analogue, disrupts this interaction, leading to a measurable decrease in the signal. Research into a series of purine-based compounds identified analogues that significantly reduced the interaction between CRYAB and VEGF₁₆₅. researchgate.net This assay is crucial for validating the concept of targeting the CRYAB/VEGF axis to inhibit angiogenesis in cancers like triple-negative breast cancer. researchgate.netnih.gov

Purine analogues are well-known for their ability to inhibit the activity of various enzymes. Enzyme inhibition assays are fundamental in determining the specific molecular targets of compounds like this compound. These assays typically involve incubating the enzyme with its substrate and the inhibitor, then measuring the rate of product formation. The concentration of the inhibitor required to reduce enzyme activity by 50% is known as the IC₅₀ value. nih.gov

For example, a derivative, 3-methyl-7-(4-methylbenzyl)-8-(propylthio)xanthine, was screened for its inhibitory activity against Neutrophil cytosol factor 1. bindingdb.org The assay determined an IC₅₀ value of 50 µM, providing a quantitative measure of its potency against this specific enzyme target. bindingdb.org Such assays are critical for structure-activity relationship (SAR) studies, where modifications to the purine core, such as the addition of a propylthio group, are evaluated for their impact on inhibitory potential against enzymes like xanthine (B1682287) oxidase or various kinases. mdpi.com

Certain purine derivatives are investigated for their effects on platelet function, which is relevant for developing antiplatelet and antithrombotic agents. The most common method to study this is light transmission aggregometry (LTA), first described by Born. nih.govhelena.compractical-haemostasis.com

This turbidimetric method uses platelet-rich plasma (PRP). iu.edutestcatalog.org A baseline light transmission through the PRP is established. When an aggregating agent like adenosine (B11128) diphosphate (B83284) (ADP) is added, platelets clump together, allowing more light to pass through to a photocell. helena.compractical-haemostasis.com This increase in light transmittance is recorded as the aggregation response. helena.com Inhibitory compounds are added to the PRP before the agonist to determine their ability to prevent or reduce ADP-induced aggregation. iu.edu Studies on novel N6 derivatives of 8-azapurine (B62227) have used this method to screen for antiplatelet activity, with some compounds showing significantly higher potency than the reference drug, ticagrelor. nih.gov

Animal Models for Efficacy Evaluation

Following promising in vitro results, the efficacy of this compound and its analogues is tested in vivo using animal models that mimic human diseases.

Mouse xenograft models are a cornerstone of in vivo cancer research. researchgate.net These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice, such as athymic nude mice. nih.gov This allows the tumor to grow in a living system, providing a platform to evaluate the antitumor efficacy of therapeutic compounds.

For instance, a study on imidazole-containing tubulin inhibitors used an MDA-MB-468 breast cancer xenograft model in nude mice to show that the compound could suppress tumor growth significantly compared to a control group. mdpi.com Similarly, 9H-purine derivatives have demonstrated potent anticancer activity in MDA-MB-231 breast carcinoma xenograft models. jpionline.org In a study of propylthiouracil (B1679721) (a related thio-substituted compound), its administration to athymic nude mice significantly slowed the growth rate of subcutaneously implanted human prostate cancer xenografts, suggesting an indirect, in vivo antitumor effect. nih.gov These models are invaluable for assessing a compound's ability to inhibit tumor growth in a complex biological environment, a critical step before any potential clinical application. researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of the chemical compound This compound in Drosophila models for investigating purine recycling deficiency .

Research on purine metabolism and its deficiencies in Drosophila melanogaster is an active area of study. These models are valuable for understanding the genetic and molecular basis of human diseases related to purine metabolism, such as Lesch-Nyhan disease. nih.govelifesciences.orgelifesciences.org Studies in this field often focus on the genetic manipulation of enzymes like Adenine (B156593) Phosphoribosyltransferase (APRT), which is the primary enzyme in the purine salvage pathway in flies. elifesciences.orgelifesciences.org

Investigations into these Drosophila models involve a variety of research methods, including:

Genetic Manipulation: Creating mutant fly lines with deficiencies in specific genes, such as Aprt, to study the resulting phenotypes. nih.govelifesciences.orgelifesciences.org

Behavioral Assays: Assessing locomotor activity, sleep patterns, and seizure susceptibility in mutant flies. elifesciences.orgelifesciences.org

Metabolite Analysis: Quantifying levels of purines, such as uric acid, in fly tissues to understand the biochemical consequences of genetic mutations. nih.gov

Pharmacological Studies: Administering various compounds to mutant flies to test for potential therapeutic effects or to further probe the metabolic pathways. elifesciences.orgelifesciences.org For instance, studies have explored the effects of administering compounds like allopurinol (B61711), adenosine, and N6-methyladenosine to flies with purine recycling deficiencies. elifesciences.orgelifesciences.org

While a study from 1984 examined the developmental effects of various 6-substituted purines on Drosophila melanogaster, it did not specifically mention this compound or investigate models of purine recycling deficiency. nih.gov

Therefore, due to the lack of research data on the specific application of this compound in the context of Drosophila models for purine recycling deficiency, it is not possible to provide an article on this subject.

Future Research Directions and Unexplored Avenues for 6 Propylthio Purine Research

Discovery and Validation of Novel Biological Targets and Pathways

A primary focus of future research will be the identification and validation of novel biological targets and pathways for 6-(propylthio)purine and its derivatives. While some research has pointed to its potential in areas like cancer and parasitic diseases, a comprehensive understanding of its molecular interactions is still emerging. ontosight.airesearchgate.net

Recent studies have explored the anticancer properties of purine (B94841) analogues. For instance, new 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, including lung, gastric, and prostate cancer. nih.gov One derivative demonstrated significant antiproliferative activity and selectivity between cancer and normal cells, inducing apoptosis in lung cancer cells. nih.gov Further investigation into such derivatives could reveal specific protein targets within cancer-related pathways.

The discovery of purine-based agents targeting triple-negative breast cancer by disrupting the αB-crystallin/VEGF protein-protein interaction highlights a novel strategy that could be explored for this compound. researchgate.net Investigating its ability to interfere with key protein-protein interactions that drive disease progression could unveil new therapeutic applications.

Moreover, the role of purine analogues in modulating purinergic signaling, which is crucial in neurotransmission, inflammation, and cardiovascular function, presents another fertile ground for research. ontosight.ai Exploring the agonist or antagonist activities of this compound at various adenosine (B11128) and P2 receptors could lead to treatments for a range of conditions. ontosight.ai Techniques like limited proteolysis-small molecule mapping (LiP-SMap), drug affinity responsive target stability (DARTS), and cellular thermal shift assay (CETSA) can be employed to directly identify protein targets. acs.org

Development of Advanced and Efficient Synthetic Methodologies for Compound Diversification

The development of more advanced and efficient synthetic methodologies is crucial for creating a diverse library of this compound analogues. google.com This will enable a more thorough exploration of its structure-activity relationships (SAR).